1-Cyclopentyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
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Overview
Description
1-Cyclopentyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a complex organic compound that belongs to the class of triazolopyridazine derivatives.
Preparation Methods
The synthesis of 1-Cyclopentyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a hydrazine derivative with a suitable diketone to form the triazolopyridazine core.
Chemical Reactions Analysis
1-Cyclopentyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the triazolopyridazine core or the piperazine ring .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
1-Cyclopentyl-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine can be compared with other triazolopyridazine derivatives, such as:
1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine: This compound lacks the cyclopentyl group, which may affect its biological activity and chemical properties.
N-Cyclopentyl-1-[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-4-piperidinamine: This derivative includes additional functional groups, which can enhance its potency and selectivity for certain targets.
Properties
Molecular Formula |
C14H20N6 |
---|---|
Molecular Weight |
272.35 g/mol |
IUPAC Name |
6-(4-cyclopentylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C14H20N6/c1-2-4-12(3-1)18-7-9-19(10-8-18)14-6-5-13-16-15-11-20(13)17-14/h5-6,11-12H,1-4,7-10H2 |
InChI Key |
OKNUXEDIULYAPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C3=NN4C=NN=C4C=C3 |
Origin of Product |
United States |
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